2-Chloro-6-methoxyquinoline-3-carbaldehyde CAS number
2-Chloro-6-methoxyquinoline-3-carbaldehyde CAS number
An In-depth Technical Guide to 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CAS: 73568-29-3)
Introduction
2-Chloro-6-methoxyquinoline-3-carbaldehyde, identified by the CAS number 73568-29-3, is a pivotal heterocyclic compound.[1] As a substituted quinoline, it belongs to a class of compounds that form the backbone of numerous natural alkaloids and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] This molecule is particularly valued in medicinal chemistry and organic synthesis as a versatile intermediate. Its structure incorporates two key reactive sites: a labile chlorine atom at the C2 position and a reactive aldehyde group at the C3 position. This dual functionality allows for a diverse array of chemical transformations, making it a crucial building block for constructing more complex, fused heterocyclic systems.[3]
This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via the Vilsmeier-Haack reaction, explores its chemical reactivity and applications in derivative synthesis, and outlines essential safety and handling procedures.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. 2-Chloro-6-methoxyquinoline-3-carbaldehyde typically presents as a yellow to pale brown powder and is insoluble in water.[1][4]
1.1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 73568-29-3 | [1][5] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1][6] |
| Molecular Weight | 221.64 g/mol | [1] |
| Appearance | Yellow to pale orange or pale brown powder | [4][5] |
| Melting Point | 145-151 °C | [5] |
| Solubility | Insoluble in water | [1] |
| IUPAC Name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | [1][6] |
1.2: Spectroscopic and Crystallographic Data
Spectroscopic analysis is critical for structure confirmation and purity assessment.
-
¹H NMR (300 MHz, DMSO): Key signals include a singlet for the methoxy protons (δ 3.40, s, 3H, -OCH₃), aromatic protons in the range of δ 6.74-7.64, and a characteristic downfield singlet for the aldehyde proton (δ 11.13, s, 1H, -CHO), confirming the presence of the formyl group.[7]
-
IR (KBr, cm⁻¹): The spectrum shows characteristic absorption bands for the aldehyde carbonyl group (C=O) at approximately 1636-1690 cm⁻¹, aromatic C=C stretching between 1474-1600 cm⁻¹, and aldehyde C-H stretching as two peaks around 2731 and 2677 cm⁻¹.[7]
-
Crystal Structure: X-ray crystallography reveals that the quinoline fused-ring system is essentially planar. The formyl group is only slightly bent out of this plane.[8][9] This planarity is a common feature of aromatic heterocyclic systems.
Section 2: Synthesis via the Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[10] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and cyclization of an electron-rich aromatic precursor in a single pot.[11]
2.1: Mechanistic Overview
The reaction proceeds through several key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[12]
-
Electrophilic Attack: The electron-donating methoxy group of the precursor, N-(4-anisyl)acetamide, activates the aromatic ring, directing the electrophilic Vilsmeier reagent to attack.
-
Cyclization and Chlorination: The initial electrophilic substitution is followed by an intramolecular cyclization. The amide oxygen is subsequently replaced by a chlorine atom from the reaction medium, and the gem-dichloro intermediate is formed.
-
Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium salt intermediate to yield the final aldehyde product.[11]
2.2: Precursor Selection and Rationale
The choice of N-(4-anisyl)acetamide as the starting material is strategic. The acetamide group provides the necessary atoms for forming the pyridine ring of the quinoline system, while the N-aryl bond ensures the correct fusion. The methoxy group (-OCH₃) on the aniline ring is a moderate electron-donating group, which activates the aromatic ring for the initial electrophilic attack by the Vilsmeier reagent, facilitating the reaction.
2.3: Detailed Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[8][9]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 30 mmol) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 70 mmol) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0 °C. The formation of the Vilsmeier adduct is an exothermic reaction.
-
Substrate Addition: Once the addition of POCl₃ is complete, add the starting material, N-(4-anisyl)acetamide (10 mmol), portion-wise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to approximately 80-90 °C for 15-16 hours.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~300 mL) with vigorous stirring.[7] This step hydrolyzes the intermediate and precipitates the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product. Recrystallize the solid from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to obtain the purified 2-Chloro-6-methoxyquinoline-3-carbaldehyde.[8][9]
2.4: Synthesis Workflow Visualization
The following diagram outlines the key stages of the synthesis and purification process.
Section 3: Chemical Reactivity and Derivative Synthesis
The synthetic utility of 2-Chloro-6-methoxyquinoline-3-carbaldehyde stems from the differential reactivity of its chloro and aldehyde functionalities. This allows for selective and stepwise modifications to build a library of complex derivatives.[3][13]
3.1: Overview of Reactive Sites
-
C2-Chloro Group: This group is susceptible to nucleophilic substitution reactions. It can be replaced by various nucleophiles, including amines, hydrazines, thiols, and oxygen-containing nucleophiles, or can be removed (dehalogenated).[3]
-
C3-Aldehyde Group: The formyl group is a classic electrophilic site. It readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[2][13] It can also be oxidized to a carboxylic acid or reduced to an alcohol.
3.2: Example Application: Synthesis of Pyrazolo[3,4-b]quinolines
A significant application of this compound is in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which are of interest for their potential pharmacological properties.[2][13]
The synthesis is a two-step process:
-
Condensation: The aldehyde group of 2-chloro-6-methoxyquinoline-3-carbaldehyde (16e) reacts with a hydrazine (e.g., phenylhydrazine, 31) to form the corresponding hydrazone (Schiff base 91).[2][13]
-
Intramolecular Cyclization: The resulting hydrazone undergoes an intramolecular nucleophilic aromatic substitution. The nitrogen atom of the hydrazone displaces the chlorine atom at the C2 position, leading to ring closure and the formation of the fused pyrazole ring system (92).[2][13]
Section 4: Applications in Research and Drug Development
2-Chloro-6-methoxyquinoline-3-carbaldehyde is not typically an end-product but rather a high-value starting material. Its derivatives have been investigated for a wide spectrum of biological activities. The quinoline core is present in compounds with known anti-tuberculosis, antimalarial, anticancer, anti-HIV, and anti-inflammatory activities.[2] The ability to easily modify both the C2 and C3 positions allows for the systematic development of structure-activity relationships (SAR) in drug discovery programs. Review articles have extensively documented the synthetic transformations and biological applications of 2-chloroquinoline-3-carbaldehydes, highlighting their importance in constructing novel heterocyclic scaffolds.[2][13][14]
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring laboratory safety and maintaining the compound's integrity.
5.1: GHS Hazard Information
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[6]
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
5.2: Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure eyewash stations and safety showers are readily accessible.[15]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16][17] Avoid breathing dust.[16]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
5.3: Storage
-
Conditions: Store in a cool, dry place. Keep the container tightly closed in a dry and well-ventilated location.[1][16]
-
Incompatibilities: Store away from strong oxidizing agents. The compound is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for long-term stability.[1]
Conclusion
2-Chloro-6-methoxyquinoline-3-carbaldehyde is a cornerstone intermediate in modern heterocyclic chemistry. Its straightforward and high-yield synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its chloro and formyl groups, establishes it as an indispensable tool for medicinal chemists and synthetic researchers. The ability to leverage this scaffold for the creation of diverse and complex molecular architectures underscores its continuing importance in the quest for novel therapeutic agents and functional materials.
References
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
Chemcasts. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde (CAS 73568-29-3) Properties. [Link]
-
Subashini, R. et al. (2009). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information (PMC). [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
-
SpectraBase. 2-chloro-6-methoxyquinoline-3-carbaldehyde. [Link]
-
PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. [Link]
-
Chemcasts. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde Properties vs Temperature. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (PDF) 2-Chloro-6-methoxyquinoline-3-carbaldehyde. [Link]
-
International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
ResearchGate. (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. [Link]
-
Sci-Hub. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. [Link]
Sources
- 1. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% [cymitquimica.com]
- 5. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. chemscene.com [chemscene.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
